(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine dihydrochloride
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Overview
Description
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine dihydrochloride is a chemical compound with a piperazine core, substituted with a 2-fluorophenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine dihydrochloride typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of appropriate diamines.
Introduction of the 2-Fluorophenylmethyl Group: This step involves the alkylation of the piperazine core with a 2-fluorobenzyl halide under basic conditions.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form metabolites.
Reduction: Reduction reactions can be used to modify the piperazine ring or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the fluorine atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the piperazine core can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-[(2-chlorophenyl)methyl]-2-methylpiperazine dihydrochloride
- (2S)-1-[(2-bromophenyl)methyl]-2-methylpiperazine dihydrochloride
- (2S)-1-[(2-iodophenyl)methyl]-2-methylpiperazine dihydrochloride
Uniqueness
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine dihydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to certain biological targets compared to other halogenated analogs.
Properties
CAS No. |
2648865-41-0 |
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Molecular Formula |
C12H19Cl2FN2 |
Molecular Weight |
281.2 |
Purity |
95 |
Origin of Product |
United States |
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